((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention as a component of lipid nanoparticles (LNPs) used in various scientific and medical applications, including mRNA vaccines .
Preparation Methods
The preparation of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications .
Chemical Reactions Analysis
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, altering its chemical structure.
Scientific Research Applications
((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles, which are essential for drug delivery systems.
Biology: The compound is utilized in the development of lipid-based carriers for gene therapy and vaccine delivery.
Industry: The compound is used in the production of various pharmaceutical formulations and cosmetic products.
Mechanism of Action
The mechanism of action of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate and protect fragile molecules like mRNA. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction promotes the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and expression of the target protein .
Comparison with Similar Compounds
Similar compounds to ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) include:
(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A lipid used in the formation of lipid nanoparticles for drug delivery.
Cholesterol: Often used in combination with other lipids to stabilize lipid nanoparticles.
The uniqueness of ((2-Hydroxyethyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a vital component in modern vaccine technology .
Properties
Molecular Formula |
C42H83NO5 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
4-[4-(2-hexyldecanoyloxy)butyl-(2-hydroxyethyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C42H83NO5/c1-5-9-13-17-19-23-31-39(29-21-15-11-7-3)41(45)47-37-27-25-33-43(35-36-44)34-26-28-38-48-42(46)40(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h39-40,44H,5-38H2,1-4H3 |
InChI Key |
DCXJYYJSCUXQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.